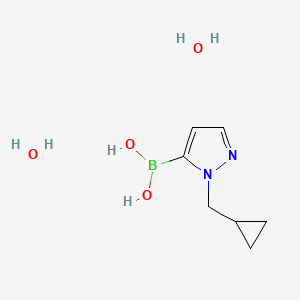

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate

Description

Properties

IUPAC Name |

[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2.2H2O/c11-8(12)7-3-4-9-10(7)5-6-1-2-6;;/h3-4,6,11-12H,1-2,5H2;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFMKTBMMXKIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC2CC2)(O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate typically involves the reaction of cyclopropylmethyl hydrazine with a suitable boronic acid precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to obtain the dihydrate form, ensuring the compound’s stability and usability in various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The boronic acid group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of catalysts like palladium or nickel to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid has been investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development:

- Enzyme Inhibition : The compound can form reversible covalent bonds with active site residues of enzymes, modulating their activity. This mechanism is crucial in designing inhibitors for specific diseases.

- Antiparasitic Activity : Studies have shown that modifications in the pyrazole structure can enhance biological activity against parasitic infections, indicating its potential as an antiparasitic drug .

Organic Synthesis

The compound serves as an essential building block in organic synthesis:

- Formation of Complex Molecules : It is utilized in the synthesis of heterocycles and other complex organic structures, expanding the toolkit available to synthetic chemists.

- Cross-Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds that are vital for constructing diverse organic compounds .

Materials Science

In materials science, 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is explored for its role in developing advanced materials:

- Catalytic Applications : The compound acts as a catalyst in various industrial processes, facilitating reactions that require specific reactivity patterns due to its unique structure.

- Polymer Chemistry : Its boronic acid functionality allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antiparasitic Activity

Research indicated that derivatives of pyrazole boronic acids exhibited varying degrees of antiparasitic activity. For instance, modifications on the pyrazole ring led to compounds with improved pIC50 values against Leishmania infantum. This suggests that structural optimization can enhance therapeutic efficacy against specific pathogens .

Case Study 2: Organic Synthesis Efficiency

A study demonstrated the effectiveness of using 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid in Suzuki coupling reactions. The compound facilitated high yields in synthesizing biaryl compounds under mild conditions, showcasing its utility as a versatile reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Boronic Acid Derivatives

Table 1: Key Pyrazole Boronic Acid Analogues

Key Observations :

- Stability : The dihydrate form may improve solubility in aqueous conditions but requires strict storage (0–6°C) to prevent decomposition, unlike pinacol esters, which are moisture-stable .

- Synthetic Utility : Pinacol esters (e.g., FF-1498 ) are preferred for long-term storage, while boronic acids are directly used in aqueous-phase couplings .

Cyclopropylmethyl-Substituted Analogues

Table 2: Cyclopropylmethyl Derivatives

Key Observations :

- Functional Group Diversity : Replacement of the boronic acid with carboxylic acid (e.g., ) shifts applications toward drug metabolite synthesis or enzyme inhibition studies.

- Hybrid Structures : Compounds like 3-cyclopropyl-5-(1H-pyrazol-1-yl)phenylboronic acid combine boronic acids with additional aromatic systems, expanding utility in materials science.

Critical Notes and Challenges

- Discontinuations : CymitQuimica lists several cyclopropylmethyl-pyrazole boronic acids as discontinued, highlighting supply chain instability .

- Purity Variability : Purity ranges from 95% to >98%, impacting reproducibility in sensitive reactions .

- Structural Nuances: Minor substituent changes (e.g., methyl vs. cyclopropylmethyl) significantly alter steric and electronic properties, necessitating tailored reaction conditions .

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate (CAS Number: 2096334-18-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, which is known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H15BN2O4

- Molecular Weight : 202.020 g/mol

- Structure : The compound features a pyrazole ring substituted with a cyclopropylmethyl group and a boronic acid moiety, which enhances its reactivity and potential biological interactions.

The biological activity of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is primarily attributed to its ability to form reversible covalent bonds with certain biomolecules. Boronic acids are known to interact with diols in sugars and can inhibit proteases by modifying active site residues. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Cell Signaling Modulation : By influencing protein interactions, it can alter cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- Research has shown that related pyrazole compounds demonstrate efficacy against various bacterial strains such as E. coli and S. aureus .

- The presence of the boronic acid group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antibacterial activity.

2. Anti-inflammatory Effects

Pyrazoles are often studied for their anti-inflammatory potential:

- In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Compounds similar to 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

3. Anti-cancer Properties

The mechanism by which pyrazoles exert anti-cancer effects often involves the inhibition of specific cancer-related pathways:

- Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

- The boronic acid moiety may also contribute to the selective targeting of cancer cells through interactions with tumor-associated proteins.

Research Findings and Case Studies

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl acetoacetate, cyclopropylmethylhydrazine, EtOH, reflux | 60–75% | |

| 2 | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 100°C | 40–55% |

Basic Question: How is this compound characterized to confirm its structure and purity?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; pyrazole protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Detect boronic acid B–O stretching (~1340 cm⁻¹) and O–H bending (due to dihydrate) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 223.1 for C₈H₁₂BN₂O₂).

- Elemental Analysis : Confirm C, H, N, and B content within ±0.4% theoretical values.

Advanced Question: How can this boronic acid be utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The compound acts as a nucleophilic partner in Pd-catalyzed coupling:

Reaction Setup : Combine with aryl/heteroaryl halides (1.2 eq), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 eq), in a 3:1 dioxane/H₂O mixture at 80°C .

Optimization : Adjust pH (neutral to mildly basic) to prevent boronic acid self-condensation.

Workup : Purify via silica gel chromatography (ethyl acetate/hexane) or recrystallization.

Q. Critical Parameters :

- Pd catalyst choice (e.g., Pd(OAc)₂ for electron-deficient substrates).

- Exclusion of oxygen to prevent boroxine formation.

Advanced Question: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent dehydration .

- Light Sensitivity : Protect from UV light to avoid boronic acid oxidation.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and humidity >60% to minimize hydrolysis .

Decomposition Products : Boric acid, cyclopropylmethanol, and CO₂ detected via TGA-MS .

Advanced Question: How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- DFT Calculations : Model transition states (e.g., B–O bond cleavage during cross-coupling) using Gaussian09 at the B3LYP/6-311++G(d,p) level .

- Trapping Intermediates : Use in situ NMR to detect boronate esters or Pd complexes .

Advanced Question: How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

Q. Reported Data :

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| DMSO | >50 | 25°C | |

| H₂O | 10–15 | 25°C, pH 7 |

Advanced Question: What computational tools predict its bioactivity or interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) with PyMOL visualization .

- ADMET Prediction : Employ SwissADME to assess permeability (LogP ~1.2) and CYP450 inhibition risks.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.